1-Ethynyl-3-isopropoxy-5-methylbenzene

Description

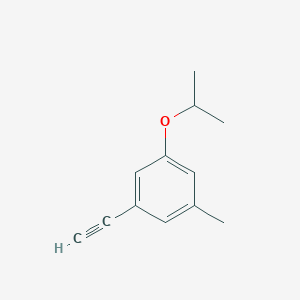

1-Ethynyl-3-isopropoxy-5-methylbenzene is a substituted benzene derivative featuring three distinct functional groups:

- Isopropoxy group (–OCH(CH₃)₂): A bulky alkoxy substituent that enhances steric hindrance and influences solubility.

- Methyl group (–CH₃): A simple alkyl group that moderately increases lipophilicity.

Properties

IUPAC Name |

1-ethynyl-3-methyl-5-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBRQLBCOWWDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-isopropoxy-5-methylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxy-5-methylphenylacetylene. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-isopropoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethylbenzene derivatives.

Substitution: Formation of bromo or nitro derivatives of the original compound.

Scientific Research Applications

1-Ethynyl-3-isopropoxy-5-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-isopropoxy-5-methylbenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved vary based on the type of reaction and the reagents used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key substituents and predicted properties of 1-Ethynyl-3-isopropoxy-5-methylbenzene with structurally related compounds:

Key Observations :

- Reactivity: The ethynyl group in the target compound enables unique reactivity (e.g., Sonogashira coupling), unlike the thioether or ester groups in I-6501 .

- Lipophilicity : Compared to the long-chain alkylbenzenes (e.g., (1-ethyloctyl)-benzene), the target compound’s LogP is lower due to its polar isopropoxy group .

Physicochemical Properties

- Solubility : The ethynyl and isopropoxy groups likely reduce water solubility compared to simpler methylbenzenes but enhance solubility in polar aprotic solvents (e.g., DMSO).

- Thermal Stability : Alkylbenzenes with branched substituents (e.g., isopropoxy) generally exhibit higher thermal stability than linear-chain analogs .

Biological Activity

1-Ethynyl-3-isopropoxy-5-methylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique structure, characterized by an ethynyl group, an isopropoxy group, and a methyl group on a benzene ring, suggests potential biological activities worth exploring.

This compound can be synthesized through various methods, including Sonogashira coupling and Friedel-Crafts alkylation . The presence of the ethynyl group allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that ethynyl-substituted compounds can inhibit bacterial growth against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of related compounds has been documented in several studies. For example, derivatives with similar functional groups have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The ethynyl group may participate in nucleophilic reactions, while the isopropoxy and methyl groups can influence the compound's lipophilicity and solubility, enhancing its bioavailability.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various ethynyl-substituted compounds against MRSA strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Research : In vitro assays demonstrated that compounds with similar structures could reduce cell viability in HeLa cells by inducing oxidative stress and apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Ethynyl-Substituted Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Ethynyl derivative A | Anticancer | HeLa | IC50 = 15 µM |

| Ethynyl derivative B | Antimicrobial | Escherichia coli | MIC = 25 µg/mL |

| Ethynyl derivative C | Anticancer | A549 | IC50 = 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.